4-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C25H33N3O and its molecular weight is 391.559. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
This compound belongs to a class of molecules that have been synthesized and studied for their chemical and biological properties. For example, a study on the synthesis and anti-acetylcholinesterase activity of piperidine derivatives highlights the importance of structural modifications to enhance activity. Substituting the benzamide with bulky moieties or introducing alkyl or phenyl groups at the nitrogen atom of benzamide can significantly increase activity, indicating the compound's relevance in designing potent inhibitors of acetylcholinesterase, which have applications in treating conditions like dementia (Sugimoto et al., 1990).
Pharmacological Applications
Research into the pharmacological applications of similar compounds includes studies on their potential as antipsychotic agents, reflecting a broader interest in piperidine and tetrahydroquinoline derivatives for therapeutic purposes. For instance, heterocyclic analogues of a known compound were prepared and evaluated as potential antipsychotic agents, highlighting the ongoing efforts to discover novel treatments for psychiatric disorders (Norman et al., 1996).
Structural and Activity Relationship Studies
Significant work has been conducted on understanding the structure-activity relationships (SAR) of such compounds. Studies have explored how different substitutions and modifications impact their pharmacological activities, providing insights into designing more effective and selective agents for various therapeutic applications. For example, SAR studies on acetylcholinesterase inhibitors indicate that introducing specific groups to the molecule can result in enhanced activity and selectivity, useful for developing targeted therapies (Sugimoto et al., 1992).
properties
IUPAC Name |
4-methyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O/c1-19-8-10-20(11-9-19)25(29)26-18-24(28-15-4-3-5-16-28)22-12-13-23-21(17-22)7-6-14-27(23)2/h8-13,17,24H,3-7,14-16,18H2,1-2H3,(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPQTZPGNVOOTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.